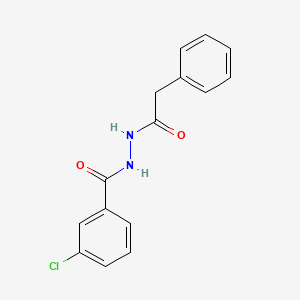
3-chloro-N'-(phenylacetyl)benzohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-chloro-N'-(phenylacetyl)benzohydrazide, also known as CPB, is a synthetic compound that has been extensively studied for its potential use in various scientific research applications. CPB belongs to the class of hydrazides and has a molecular weight of 319.78 g/mol.
Mécanisme D'action
The exact mechanism of action of 3-chloro-N'-(phenylacetyl)benzohydrazide is not fully understood. However, it is believed that 3-chloro-N'-(phenylacetyl)benzohydrazide works by inhibiting the activity of certain enzymes and proteins that are essential for cancer cell growth and proliferation. 3-chloro-N'-(phenylacetyl)benzohydrazide has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. 3-chloro-N'-(phenylacetyl)benzohydrazide also inhibits the activity of the STAT3 signaling pathway, which is known to play a key role in cancer cell survival and proliferation.
Biochemical and Physiological Effects:
3-chloro-N'-(phenylacetyl)benzohydrazide has been shown to have a number of biochemical and physiological effects. In addition to its anti-cancer activity, 3-chloro-N'-(phenylacetyl)benzohydrazide has also been shown to exhibit anti-inflammatory and analgesic properties. 3-chloro-N'-(phenylacetyl)benzohydrazide has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-alpha and IL-6, which are known to play a key role in the development of inflammatory diseases such as arthritis and asthma.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 3-chloro-N'-(phenylacetyl)benzohydrazide is its potent anti-cancer activity. 3-chloro-N'-(phenylacetyl)benzohydrazide has been shown to be effective against a wide range of cancer cell lines, making it a promising candidate for further research and development. However, 3-chloro-N'-(phenylacetyl)benzohydrazide also has some limitations. One of the main limitations is its relatively low solubility in water, which can make it difficult to work with in certain experimental settings. Additionally, 3-chloro-N'-(phenylacetyl)benzohydrazide has not yet been extensively studied in vivo, so its potential toxicity and side effects are not well understood.
Orientations Futures
There are a number of potential future directions for research on 3-chloro-N'-(phenylacetyl)benzohydrazide. One area of research is in the development of more efficient and cost-effective synthesis methods for 3-chloro-N'-(phenylacetyl)benzohydrazide. Another area of research is in the development of new formulations of 3-chloro-N'-(phenylacetyl)benzohydrazide that can improve its solubility and bioavailability. Additionally, more research is needed to fully understand the mechanism of action of 3-chloro-N'-(phenylacetyl)benzohydrazide and its potential toxicity and side effects. Finally, there is a need for more in vivo studies to determine the efficacy of 3-chloro-N'-(phenylacetyl)benzohydrazide in animal models and potentially in human clinical trials.
Méthodes De Synthèse
3-chloro-N'-(phenylacetyl)benzohydrazide can be synthesized using a simple one-pot reaction between 3-chlorobenzohydrazide and phenylacetic acid in the presence of a suitable catalyst. The reaction is carried out in a solvent such as ethanol or acetic acid and is typically heated to reflux for several hours. The resulting product is then purified using standard techniques such as recrystallization or column chromatography.
Applications De Recherche Scientifique
3-chloro-N'-(phenylacetyl)benzohydrazide has been studied extensively for its potential use in various scientific research applications. One of the most promising areas of research is in the field of cancer treatment. 3-chloro-N'-(phenylacetyl)benzohydrazide has been shown to exhibit potent anti-cancer activity against a wide range of cancer cell lines, including breast, lung, and colon cancer. 3-chloro-N'-(phenylacetyl)benzohydrazide works by inhibiting the growth and proliferation of cancer cells and inducing apoptosis, or programmed cell death.
Propriétés
IUPAC Name |
3-chloro-N'-(2-phenylacetyl)benzohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2O2/c16-13-8-4-7-12(10-13)15(20)18-17-14(19)9-11-5-2-1-3-6-11/h1-8,10H,9H2,(H,17,19)(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFTSQHILSJYJLU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)NNC(=O)C2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-N'-(phenylacetyl)benzohydrazide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-({[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]amino}carbonothioyl)acetamide](/img/structure/B5878720.png)
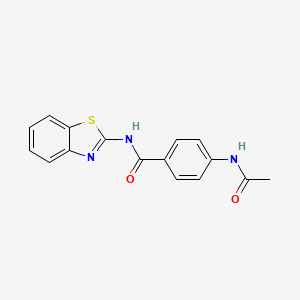
![N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-3-(3-nitrophenyl)acrylamide](/img/structure/B5878738.png)
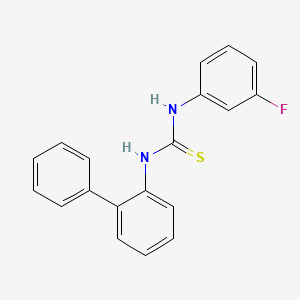
![5-(3-chlorophenyl)-1,3,5-triazaspiro[5.5]undeca-1,3-diene-2,4-diamine hydrochloride](/img/structure/B5878747.png)
![4-[(4-benzyl-1-piperazinyl)carbonothioyl]phenol](/img/structure/B5878752.png)
![methyl 2-({[(4-methoxybenzoyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5878758.png)
![N'-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-4-(cyclopentyloxy)benzohydrazide](/img/structure/B5878761.png)

![2-(4-chlorophenoxy)-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-methylpropanamide](/img/structure/B5878769.png)
![5-{[(3-methoxyphenyl)amino]methylene}-1-methyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5878775.png)
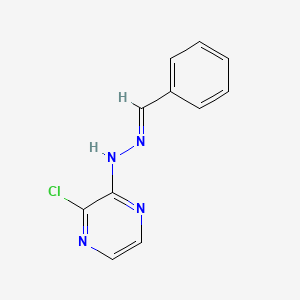
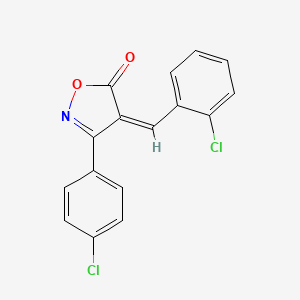
![2-[2-(1-naphthyloxy)ethyl]-2H-1,2,3-benzotriazole](/img/structure/B5878793.png)